9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
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Overview
Description
9-Ethyl-2-oxa-6,9-diazaspiro[45]decane-7,10-dione is a spirocyclic compound characterized by its unique structure, which includes an oxadiazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reagents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
- 8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
- 9-methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
Uniqueness
What sets 9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione apart from similar compounds is its ethyl group at the 9-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
9-ethyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione |
InChI |
InChI=1S/C9H14N2O3/c1-2-11-5-7(12)10-9(8(11)13)3-4-14-6-9/h2-6H2,1H3,(H,10,12) |
InChI Key |
IRYKCOUIQFEFBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(=O)NC2(C1=O)CCOC2 |
Origin of Product |
United States |
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